2-(Diisobutylamino)ethanol
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Overview
Description
2-(Diisobutylamino)ethanol is a tertiary amine . It may be used as a coreactant to enhance the electrochemiluminescence (ECL) of tris (2,2′-bipyridyl)ruthenium (II) [Ru (bpy) 32+ ], employed in the ECL immunoassays and DNA probe assays .
Synthesis Analysis
Ethanol can be produced either by fermentation or by catalytic route from various sources such as sugar/starchy material, carbon dioxide, carbon monoxide, and dimethylether . The catalytic route has emerged as the better route compared to fermentation due to the requirement of a large number of crops which is generally not suitable for every country .Molecular Structure Analysis
The molecular structure of this compound contains total 34 bond(s); 11 non-H bond(s), 6 rotatable bond(s), 1 tertiary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) . It contains total 35 atom(s); 23 Hydrogen atom(s), 10 Carbon atom(s), 1 Nitrogen atom(s), and 1 Oxygen atom(s) .Chemical Reactions Analysis
This compound is an aminoalcohol. Amines are chemical bases. They neutralize acids to form salts plus water. These acid-base reactions are exothermic .Physical and Chemical Properties Analysis
Ethanol is a clear, colorless liquid rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It has bactericidal activity and is used often as a topical disinfectant .Scientific Research Applications
Electrochemiluminescence in Analytical Chemistry
2-(Diisobutylamino)ethanol (DBAE) has been found to be a highly efficient co-reactant in the electrochemiluminescence (ECL) of Ru(bpy)32+ systems. This makes it a valuable component in analytical chemistry applications, particularly for the sensitive detection of various substances. For instance, dopamine can inhibit the ECL of a Ru(bpy)32+/DBAE system, enabling the detection of dopamine in concentrations as low as 4.0 × 10^−11 M (Xue et al., 2009). Similarly, the ECL of Ru(phen)32+/DBAE has been investigated, showing a significant enhancement in ECL emission intensity compared to other systems (Parveen et al., 2013).
Glucose Oxidase Assay Development
DBAE's strong anodic electrochemiluminescence with dissolved oxygen has been observed and utilized in developing an oxygen-responsive ECL system for glucose oxidase assays. This application highlights the potential of DBAE in biosensing technologies (Kargbo et al., 2014).
Lipid Extraction from Microalgae
In the field of biofuels and lipid extraction, DBAE has been tested as a switchable solvent for extracting lipids from wet algae. This research demonstrates the potential of DBAE in the efficient and environmentally friendly extraction of bioactive compounds from algae (Yin, 2015).
CO2 Absorption Studies
The neat secondary amine, including compounds similar to DBAE, has been studied for its reaction with CO2, yielding liquid carbonated species. This indicates the potential use of DBAE-like compounds in CO2 capture processes (Barzagli et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It has been used as a coreactant to enhance the electrochemiluminescence (ECL) of tris(2,2′-bipyridyl)ruthenium(II) [Ru(bpy)32+], employed in the ECL immunoassays and DNA probe assays . This suggests that it may interact with enzymes, proteins, and other biomolecules in a biochemical context.
Cellular Effects
Given its role in enhancing ECL, it may influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to enhance ECL, suggesting it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[bis(2-methylpropyl)amino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO/c1-9(2)7-11(5-6-12)8-10(3)4/h9-10,12H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCCSVVTAYOWLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCO)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871086 |
Source
|
Record name | 2-(Diisobutylamino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4535-66-4 |
Source
|
Record name | 2-(Diisobutylamino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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